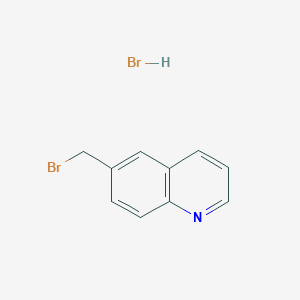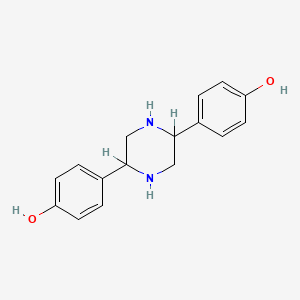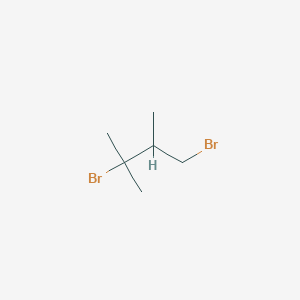
(2S,4R)-4-tert-Butoxy-1-isopropylproline
Vue d'ensemble
Description
(2S,4R)-4-tert-Butoxy-1-isopropylproline is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sondes RMN et chimie médicinale
Les dérivés fluorés de la proline, tels que la (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline, présentent des propriétés uniques qui les rendent adaptés à une utilisation en RMN 19F. Ils peuvent être utilisés comme sondes sensibles en chimie médicinale pour la détection et l’imagerie des protéines et des peptides dans des milieux complexes .
Études conformationnelles
Le composé est utilisé dans des études théoriques et informatiques pour comprendre le comportement conformationnel des molécules en solution. Cela peut conduire à des informations sur la façon dont la structure moléculaire affecte la fonction et la réactivité, ce qui est précieux dans la conception de nouveaux composés et matériaux .
Inducteurs chiraux dans les réactions de synthèse
Les dérivés de la (2S,4R)-4-tert-butoxy-1-isopropylproline sont utilisés comme inducteurs chiraux dans les réactions de synthèse stéréosélectives, telles que la réaction de Biginelli. Ils contribuent à obtenir la stéréochimie souhaitée dans le produit final, ce qui est crucial pour l’activité de nombreuses molécules organiques .
Catalyse de transfert de phase
La capacité du composé à former des complexes lipophiles avec les ions métalliques et les molécules organiques en fait un candidat pour une utilisation dans la catalyse de transfert de phase. Cette application est importante dans les procédés chimiques industriels où le transfert d’un réactif entre deux phases non miscibles est nécessaire .
Chimie analytique
En chimie analytique, les propriétés chirales du composé peuvent être exploitées dans la séparation des énantiomères. Cela est particulièrement utile dans le contrôle de la qualité des produits pharmaceutiques, où la présence d’énantiomères indésirables doit être détectée et quantifiée .
Mécanisme D'action
Target of Action
Similar compounds such as levoketoconazole and (2S,4R)-4-Methylglutamate have been shown to interact with enzymes involved in steroidogenesis and glutamate receptors respectively
Mode of Action
For instance, levoketoconazole, a steroidogenesis inhibitor, has been shown to inhibit cortisol production more potently than its racemic counterpart .
Biochemical Pathways
It’s known that alterations in metabolic pathways are a hallmark of cancer growth . Tumor cells have been observed to modify specific pathways such as glycolysis, fatty acid synthesis, and amino acid synthesis to support their proliferation .
Pharmacokinetics
Studies on similar compounds like (2s,4r)-4-[18f]fluoroglutamine have shown that it is selectively taken up and trapped by tumor cells
Result of Action
For example, levoketoconazole has been observed to potently inhibit cortisol production in adrenocortical cells .
Action Environment
For instance, cis-propiconazole, a mixture of two propiconazole cis-isomers including (2S,4R), is moderately persistent in soil and aquatic systems with a low risk of leaching to groundwater .
Propriétés
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYXTGROKSICK-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H](C[C@H]1C(=O)O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



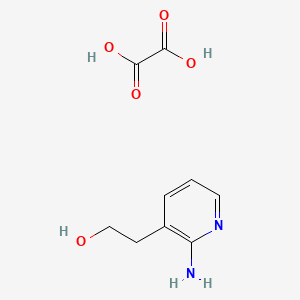

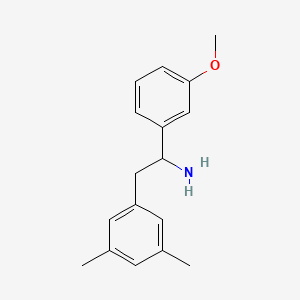
![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)
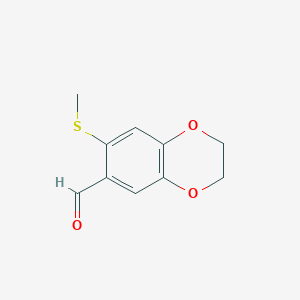
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)
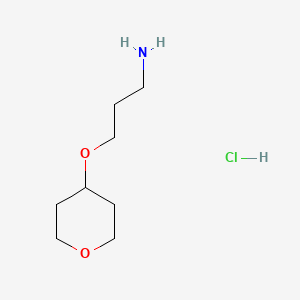
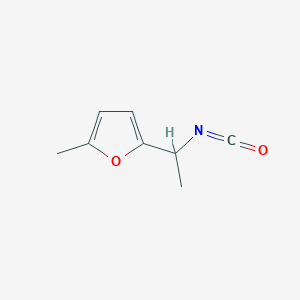
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)
